
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用機序
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates a signaling cascade that leads to the production of interferons and other cytokines. These cytokines help to activate the immune system and kill cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor. It has also been shown to increase the infiltration of immune cells into tumors, which can help to increase the efficacy of chemotherapy and radiation therapy. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.
実験室実験の利点と制限
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It has been shown to be effective against a wide range of cancer cell lines and has been used in numerous preclinical studies. However, 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively unstable and can degrade over time, which can make it difficult to work with in the lab.
将来の方向性
There are several future directions for the study of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide that are more stable and have improved pharmacokinetic properties. Additionally, there is ongoing research into the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in combination with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is interest in exploring the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in other disease areas, such as infectious diseases and autoimmune disorders.
合成法
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with thiocarbonyl diimidazole, followed by the reaction with 2-chloroacetyl chloride. Alternatively, it can be synthesized through the reaction of 4-methylphenyl hydrazine with 2-chloroacetyl chloride, followed by the reaction with thiourea. The synthesis of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to increase the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPWVISRATEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487616.png)

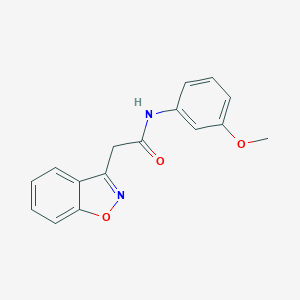
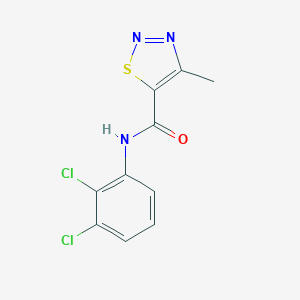
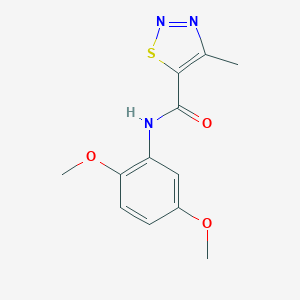
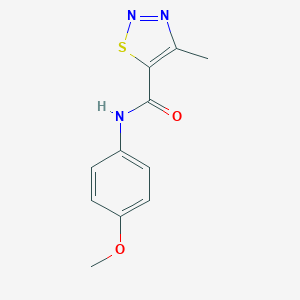
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)
![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)
![3,6-Bis(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487741.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
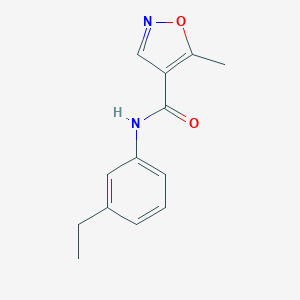
![6-Benzyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487764.png)
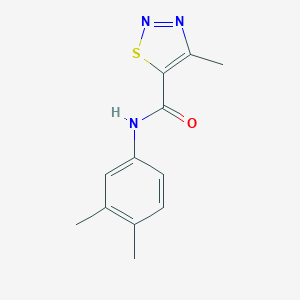
![6-(3-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487786.png)